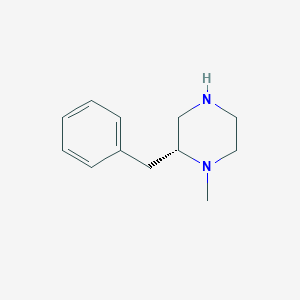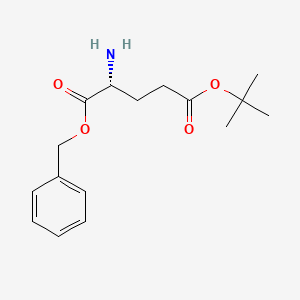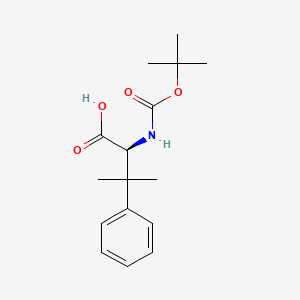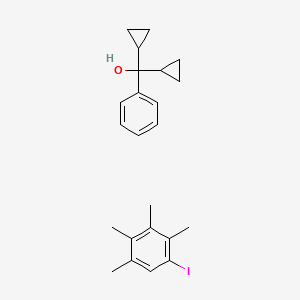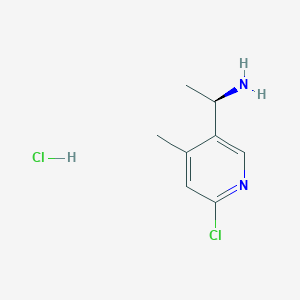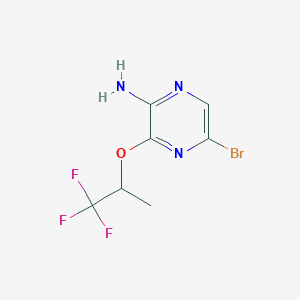
2-Pyrazinamine,5-bromo-3-(2,2,2-trifluoro-1-methylethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrazinamine,5-bromo-3-(2,2,2-trifluoro-1-methylethoxy)- is a chemical compound with the molecular formula C7H6BrF3N2O. This compound is characterized by the presence of a pyrazine ring substituted with a bromine atom at the 5-position and a trifluoroethoxy group at the 3-position. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrazinamine,5-bromo-3-(2,2,2-trifluoro-1-methylethoxy)- typically involves the reaction of 2-pyrazinamine with 2,2,2-trifluoroethanol under basic conditions to form 3-(2,2,2-trifluoroethoxy)-2-pyrazinamine. This intermediate is then subjected to bromination at the 5-position to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Pyrazinamine,5-bromo-3-(2,2,2-trifluoro-1-methylethoxy)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazines, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
2-Pyrazinamine,5-bromo-3-(2,2,2-trifluoro-1-methylethoxy)- is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of agrochemicals and materials science
Mecanismo De Acción
The mechanism of action of 2-Pyrazinamine,5-bromo-3-(2,2,2-trifluoro-1-methylethoxy)- involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-3-ethynylpyrazin-2-amine: Similar structure but with an ethynyl group instead of a trifluoroethoxy group.
2-Pyrazinamine, 6-bromo-3-methyl-: Similar structure but with a methyl group instead of a trifluoroethoxy group.
Uniqueness
2-Pyrazinamine,5-bromo-3-(2,2,2-trifluoro-1-methylethoxy)- is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical properties such as increased lipophilicity and potential for halogen bonding. These properties make it valuable in various research applications, particularly in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C7H7BrF3N3O |
|---|---|
Peso molecular |
286.05 g/mol |
Nombre IUPAC |
5-bromo-3-(1,1,1-trifluoropropan-2-yloxy)pyrazin-2-amine |
InChI |
InChI=1S/C7H7BrF3N3O/c1-3(7(9,10)11)15-6-5(12)13-2-4(8)14-6/h2-3H,1H3,(H2,12,13) |
Clave InChI |
AZFBEZOGVCFYIW-UHFFFAOYSA-N |
SMILES canónico |
CC(C(F)(F)F)OC1=NC(=CN=C1N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


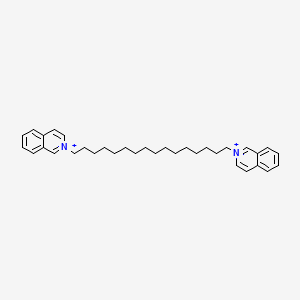
![2-(2-Ethylidenehydrazinyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B12816735.png)
![2-pyridin-2-yl-6-[6-[3-[6-(6-pyridin-2-ylpyridin-2-yl)pyridin-2-yl]phenyl]pyridin-2-yl]pyridine](/img/structure/B12816747.png)
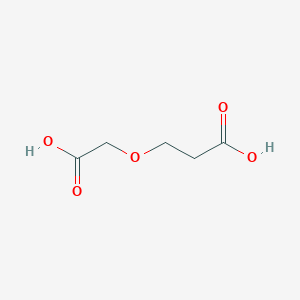
![1-(Imidazo[1,2-a]pyrazin-6-yl)ethan-1-one](/img/structure/B12816765.png)

